molecular formula C9H7ClO B12443195 3-Chloro-1-phenylprop-2-en-1-one

3-Chloro-1-phenylprop-2-en-1-one

Cat. No.: B12443195
M. Wt: 166.60 g/mol
InChI Key: MHZUGELJKUYWQA-UHFFFAOYSA-N
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Description

3-Chloro-1-phenylprop-2-en-1-one (C₉H₇ClO, MW 166.61) is an α,β-unsaturated ketone with a chloro substituent at the β-position of the propenone chain and a phenyl group at the α-position. This compound is a yellow liquid synthesized via Lewis acid-catalyzed electrophilic addition, as demonstrated in the preparation of prostaglandin-related intermediates . Its structure enables reactivity typical of chalcone derivatives, including participation in Michael additions and cycloadditions. The compound’s electron-withdrawing chlorine substituent enhances electrophilicity, influencing its chemical behavior and applications in medicinal and materials chemistry.

Properties

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

3-chloro-1-phenylprop-2-en-1-one

InChI

InChI=1S/C9H7ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-7H

InChI Key

MHZUGELJKUYWQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-1-phenylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzaldehyde with chloroacetone in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like ethanol at room temperature, yielding the desired product after purification .

Industrial Production Methods

In industrial settings, the synthesis of 3-chloro-1-phenylprop-2-en-1-one may involve more efficient and scalable methods, such as solvent-free conditions or the use of ultrasound-assisted reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-1-phenylprop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-1-phenylprop-2-en-1-one involves its reactivity with various biological targets. It can interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects. The molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

The following analysis compares 3-Chloro-1-phenylprop-2-en-1-one with structurally related α,β-unsaturated ketones, focusing on molecular features, physicochemical properties, and biological activities.

Structural and Functional Group Variations
Compound Name Molecular Formula Substituents Key Structural Features
3-Chloro-1-phenylprop-2-en-1-one C₉H₇ClO Phenyl (C₆H₅), Cl at β-position α,β-unsaturated ketone with Cl
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one C₁₅H₁₁ClO₂ 5-Cl-2-OH-phenyl, phenyl Hydroxyl enhances H-bonding potential
1-(3-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one C₁₂H₉ClOS 3-Cl-thiophene, phenyl Thiophene ring introduces sulfur
3'-Chloropropiophenone C₉H₉ClO Cl at meta-position of phenyl Saturated ketone (no α,β-unsaturation)

Key Observations :

  • The α,β-unsaturation in 3-Chloro-1-phenylprop-2-en-1-one distinguishes it from saturated analogs like 3'-Chloropropiophenone, which lacks conjugated reactivity .
  • Substituents such as hydroxyl () or thiophene () alter electronic properties and intermolecular interactions.
Physicochemical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Refractive Index
3-Chloro-1-phenylprop-2-en-1-one Liquid (yellow) Not reported Not reported Not reported
3'-Chloropropiophenone 45–47 124 1.325* 1.4570
1-Chloro-3-(3-chlorophenyl)propan-2-one Not reported 90–93 (0.22–0.25 Torr) 1.275 (predicted) Not reported

*Data from and . The target compound’s liquid state suggests lower melting points compared to crystalline analogs like 3'-Chloropropiophenone.

Biological Activity

3-Chloro-1-phenylprop-2-en-1-one, also known as 3-chloroacrylophenone, is an organic compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of this compound.

Chemical Structure and Properties

The chemical formula of 3-chloro-1-phenylprop-2-en-1-one is C9H7ClOC_9H_7ClO, with a molecular weight of 166.60 g/mol. Its structure features a phenyl group attached to a propenone framework, with a chlorine atom substituent. The SMILES notation for this compound is Cl\C=C\C(=O)c1ccccc1, indicating the presence of a vinyl chloride moiety adjacent to a carbonyl group.

Synthesis Methods

Several synthetic routes have been developed for producing 3-chloro-1-phenylprop-2-en-1-one. Common methods include:

  • Sonogashira Coupling : A one-pot reaction involving phenylacetylene and benzoyl chloride under palladium catalysis, yielding high stereoselectivity and good yields .
MethodYield (%)Stereoselectivity (Z/E)
Sonogashira Coupling8791/9

Biological Activities

Research indicates that 3-chloro-1-phenylprop-2-en-1-one exhibits various biological activities, including:

Antioxidant Properties

Studies have shown that this compound can act as an antioxidant, potentially mitigating oxidative stress in biological systems.

Antimicrobial Activity

Derivatives of 3-chloro-1-phenylprop-2-en-1-one have demonstrated promising antimicrobial effects. For instance, related chalcone derivatives have been reported to exhibit activity against various bacterial and fungal strains, including Candida albicans and Staphylococcus aureus .

Anticancer Potential

Research has highlighted the ability of certain derivatives to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This mechanism suggests that compounds similar to 3-chloro-1-phenylprop-2-en-1-one could serve as leads in anticancer drug development.

Study on Anticancer Activity

A study investigated the effects of chalcone derivatives, including those related to 3-chloro-1-phenylprop-2-en-1-one, on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and promote apoptosis through ROS generation.

Antimicrobial Efficacy Assessment

Another research effort evaluated the antimicrobial activity of several derivatives against Cryptococcus neoformans. Compounds with electron-withdrawing groups showed higher efficacy compared to those with electron-donating substituents, indicating the importance of molecular structure in determining biological activity .

The mechanism by which 3-chloro-1-phenylprop-2-en-1-one exerts its biological effects is primarily due to its electrophilic nature. The electron-withdrawing chlorine atom and the conjugated carbonyl group enhance its reactivity with nucleophiles in biological systems, leading to various chemical transformations that can influence cellular processes.

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